1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorobenzyl group, a propyl group, and a pyridazine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with a suitable amine, such as propylamine, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
- 1-(3-bromobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
- 1-(3-methylbenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
Uniqueness
1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-propylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-2-8-17-15(21)13-6-7-14(20)19(18-13)10-11-4-3-5-12(16)9-11/h3-7,9H,2,8,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLFHUYKWPKZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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